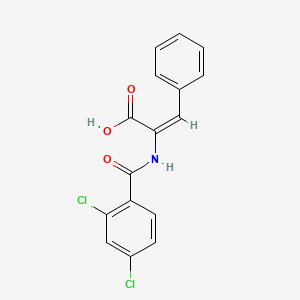

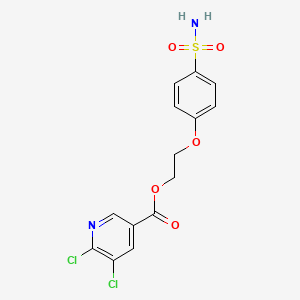

(E)-2-(2,4-dichlorobenzamido)-3-phenylacrylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Dichlorobenzoic acid is an organic compound with the formula Cl2C6H3CO2H. It is one of the several isomers of dichlorobenzoic acid .

Physical and Chemical Properties The molecular weight of 2,4-Dichlorobenzoic acid is 191.01. It has a melting point of 157-160 °C (lit.). It is soluble in ethanol: 1 g can be dissolved in 10 mL of ethanol to give a clear, colorless solution .

Applications 2,4-Dichlorobenzoic acid has been used in solid-phase extraction and gas chromatographic determination of polar acidic herbicides in surface water. It has also been used as a reagent during the synthesis of pyrimido [2′,1′:2,3]thiazolo [4,5- b ]quinoxaline derivatives. Additionally, it has been used as a starting reagent during the synthesis of 1- (substituted)-1,4-dihydro-6-nitro-4-oxo-7- (sub-secondary amino)-quinoline-3-carboxylic acids .

Safety Information The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3. It may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

科学的研究の応用

Environmental and Agricultural Impact Studies

Herbicide Toxicity and Environmental Concerns : Research on 2,4-dichlorophenoxyacetic acid (a compound related to the query) has advanced rapidly, focusing on its toxicity, mutagenicity, and environmental impact. Studies have highlighted the need for assessing occupational risks, neurotoxicity, resistance or tolerance in non-target species, and degradation pathways in aquatic environments. This research underscores the significance of understanding the ecological consequences of herbicide usage and exploring safer alternatives or mitigation strategies (Zuanazzi, Ghisi, & Oliveira, 2020).

Phytoremediation Enhancements with Bacterial Endophytes : Innovations in phytoremediation techniques include the use of bacterial endophytes that degrade 2,4-dichlorophenoxyacetic acid, demonstrating an enhanced capacity for removing the herbicide from contaminated soil and preventing accumulation in plant tissues. This approach offers a promising method for reducing environmental pollution caused by herbicides and improving the efficacy of phytoremediation projects (Germaine et al., 2006).

Biochemical Research and Applications

Allosteric Modifiers of Hemoglobin : Research into novel compounds capable of altering hemoglobin's oxygen affinity has identified certain derivatives as potent allosteric effectors. This discovery could have implications for treating conditions related to depleted oxygen supply, such as ischemia and stroke, and in applications like blood storage and substitutes. It showcases the potential of chemical modifications in therapeutic development and the broader field of medicinal chemistry (Randad et al., 1991).

Mechanism of Amide Formation for Bioconjugation : Understanding the biochemical mechanisms underlying the formation of amide bonds in aqueous media has significant implications for bioconjugation strategies. This research provides insights into optimizing conditions for efficient bioconjugation reactions, crucial for developing drug-delivery systems, biomaterials, and other biotechnological applications (Nakajima & Ikada, 1995).

特性

IUPAC Name |

(E)-2-[(2,4-dichlorobenzoyl)amino]-3-phenylprop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NO3/c17-11-6-7-12(13(18)9-11)15(20)19-14(16(21)22)8-10-4-2-1-3-5-10/h1-9H,(H,19,20)(H,21,22)/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFFTEXFFCCNBF-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(2,4-dichlorobenzamido)-3-phenylacrylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,4-difluorophenyl)sulfonylamino]benzoic Acid](/img/structure/B2783847.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-methyl-3-phenoxypropanamide](/img/structure/B2783852.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide](/img/structure/B2783856.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2783862.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,4-dichlorobenzoate](/img/structure/B2783863.png)

![3-Methyl-7-(naphthalen-1-ylmethylsulfanyl)-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2783866.png)